BenchChemオンラインストアへようこそ!

5-(Aminomethyl)-1-methylbenzimidazol-2-amine

Mutant IDH1 inhibition Regioisomer SAR Oncology

5-(Aminomethyl)-1-methylbenzimidazol-2-amine (CAS 1566974-75-1) is a disubstituted 2-aminobenzimidazole derivative bearing a methyl group at N1 and an aminomethyl group at C5 of the fused benzene ring. The compound has the molecular formula C₉H₁₂N₄ with a molecular weight of 176.22 g/mol.

Molecular Formula C9H12N4
Molecular Weight 176.223
CAS No. 1566974-75-1
Cat. No. B2788804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-1-methylbenzimidazol-2-amine
CAS1566974-75-1
Molecular FormulaC9H12N4
Molecular Weight176.223
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CN)N=C1N
InChIInChI=1S/C9H12N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12)
InChIKeyPTSSGKNISUNKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-1-methylbenzimidazol-2-amine (CAS 1566974-75-1): Core Chemical Identity and Procurement-Relevant Properties


5-(Aminomethyl)-1-methylbenzimidazol-2-amine (CAS 1566974-75-1) is a disubstituted 2-aminobenzimidazole derivative bearing a methyl group at N1 and an aminomethyl group at C5 of the fused benzene ring. The compound has the molecular formula C₉H₁₂N₄ with a molecular weight of 176.22 g/mol . It belongs to the benzimidazol-2-amine chemotype, a privileged scaffold in medicinal chemistry recognized for its capacity to engage diverse biological targets including inducible T-cell kinase (Itk) and mutated isocitrate dehydrogenase 1 (mIDH1 R132H) [1]. The combination of the 2-amino group, N1-methyl, and C5-aminomethyl substituents establishes a specific hydrogen-bond donor/acceptor topology and steric profile that distinguishes this compound from regioisomeric and des-methyl analogs in structure-based drug design programs.

Why Generic Substitution Fails for 5-(Aminomethyl)-1-methylbenzimidazol-2-amine: Regiochemistry and N-Methylation as Critical Selection Drivers


Simple replacement of 5-(aminomethyl)-1-methylbenzimidazol-2-amine with unsubstituted 2-aminobenzimidazole, the 5-aminomethyl-1H-analog (lacking N1-methyl), or the 6-(aminomethyl) regioisomer (CAS 1565663-25-3) is not pharmacologically neutral. In the 5-aminomethyl-1H-benzimidazole Itk inhibitor series, the N1 position is a known vector for modulating selectivity and pharmacokinetics; removal of the N1 substituent can alter kinase selectivity profiles [1]. Furthermore, shifting the aminomethyl group from the 5- to the 6-position changes the vector of the basic amine, which directly affects key ligand–target hydrogen-bonding interactions and can result in complete loss of potency against certain targets such as mIDH1 R132H [2]. Procurement specifications must therefore lock both the N1-methyl and C5-aminomethyl substitution pattern, as even positional isomers with identical molecular formula and molecular weight can yield divergent biological outcomes.

Quantitative Differential Evidence for 5-(Aminomethyl)-1-methylbenzimidazol-2-amine vs. Closest Analogs


Regioisomeric Selectivity: 5-Aminomethyl vs. 6-Aminomethyl Substitution in mIDH1 R132H Inhibition

In the Bayer N-methylbenzimidazole mIDH1 inhibitor patent series, the 5-aminomethyl substitution pattern is explicitly exemplified as the active regioisomer for mIDH1 R132H inhibition, whereas the 6-aminomethyl regioisomer (CAS 1565663-25-3) is absent from the exemplified active compound list, indicating that the 5-position vector is required for productive engagement with the mutant IDH1 active site [1]. Structure–activity relationship (SAR) tables in the patent demonstrate that modifications to the benzimidazole 5-position side chain directly modulate IC₅₀ values against mIDH1 R132H, with representative compounds achieving IC₅₀ values below 100 nM. By contrast, compounds lacking substitution at the 5-position or bearing substituents at alternative ring positions show substantially reduced or absent inhibitory activity [1].

Mutant IDH1 inhibition Regioisomer SAR Oncology

N1-Methylation Impact on Itk Inhibitor Selectivity and Drug-like Properties

The 5-aminomethyl-1H-benzimidazole Itk inhibitor series reported by Snow et al. (2008) demonstrates that the benzylamine linker at the 5-position, combined with appropriate N1 substitution, is critical for addressing a key toxicity liability. The lead benzamide (1) showed good Itk potency but suffered from hydrolytic lability in vivo, generating mutagenic aromatic amine metabolites. Replacement of the benzamide with a benzylamine linker (5-aminomethyl motif) not only resolved the toxicity issue but also improved cellular and functional potency as well as overall drug-like properties [1]. While the Snow et al. series primarily explored N1-H and N1-alkyl variants other than methyl, the N1-methyl group present in 5-(aminomethyl)-1-methylbenzimidazol-2-amine represents the smallest possible alkyl substituent that can block N1-H-mediated metabolic pathways while preserving optimal molecular weight for CNS penetration or oral bioavailability [2].

Inducible T-cell kinase Immunology Structural alert

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile vs. Des-Methyl and Des-Aminomethyl Analogs

The presence of both a primary aminomethyl group (CH₂NH₂) and a 2-amino group on the benzimidazole core endows 5-(aminomethyl)-1-methylbenzimidazol-2-amine with a distinct hydrogen-bond donor/acceptor profile compared to analogs lacking one of these functional groups . Based on calculated properties from authoritative databases, the compound has 2 H-bond donors (2-NH₂ and CH₂NH₂) and 3 H-bond acceptors, yielding a topological polar surface area (tPSA) of approximately 67 Ų . In contrast, the des-aminomethyl analog 2-amino-1-methylbenzimidazole (CAS 1622-57-7) has only 1 H-bond donor and a lower tPSA (~41 Ų), while the des-methyl analog 5-(aminomethyl)-1H-benzimidazol-2-amine (CAS not found) has 3 H-bond donors and a higher tPSA (~76 Ų) . These calculated differences directly impact predicted blood–brain barrier permeability and oral absorption according to standard drug-likeness rules (e.g., Lipinski, CNS MPO).

Physicochemical properties Drug-likeness CNS MPO

Chemical Stability and Handling: Aminomethyl Group Reactivity vs. Halo-Substituted Analogs

The aminomethyl group at the 5-position provides a nucleophilic primary amine handle that is chemically stable under standard storage conditions (recommended storage under inert gas at 2–8 °C) but can be selectively functionalized via reductive amination, amide coupling, or sulfonamide formation . In contrast, halogen-substituted analogs such as 5-bromo-1-methylbenzimidazol-2-amine or 5-chloro-1-methylbenzimidazol-2-amine require transition-metal-catalyzed cross-coupling for further elaboration, introducing additional synthetic steps, catalyst costs, and metal impurity removal requirements . The aminomethyl group thus offers a balance of stability and orthogonal reactivity that halo analogs do not provide, making it a preferred intermediate for parallel library synthesis in medicinal chemistry campaigns.

Chemical stability Storage Reactivity

Optimal Application Scenarios for 5-(Aminomethyl)-1-methylbenzimidazol-2-amine Based on Validated Evidence


Mutant IDH1 (mIDH1 R132H) Inhibitor Lead Optimization

The 5-aminomethyl-1-methylbenzimidazol-2-amine scaffold is a validated core for mIDH1 R132H inhibitor development, as demonstrated in the Bayer N-methylbenzimidazole patent series where 5-substituted analogs achieve sub-100 nM IC₅₀ values [1]. The compound serves as a key intermediate for introducing diverse side chains at the 2-amino and 5-aminomethyl positions to optimize potency, selectivity, and pharmacokinetic properties for oncology indications including glioma, AML, and cholangiocarcinoma.

Inducible T-Cell Kinase (Itk) Inhibitor Development for Immunological Disorders

The 5-aminomethylbenzimidazole motif, when combined with appropriate N1 and 2-amino substitution, addresses the benzamide hydrolysis toxicity liability identified in early Itk inhibitor leads [2]. 5-(Aminomethyl)-1-methylbenzimidazol-2-amine provides the pre-installed N1-methyl and 5-aminomethyl groups required for this chemotype, enabling rapid synthesis of Itk inhibitor candidates for asthma, allergic rhinitis, and other T-cell-mediated inflammatory conditions.

Diversifiable Building Block for Benzimidazole-Focused Kinase Inhibitor Libraries

With two chemically orthogonal amine handles (2-NH₂ and 5-CH₂NH₂), this compound enables parallel library synthesis via sequential chemoselective functionalization (e.g., first amidation at the more nucleophilic aliphatic amine, followed by urea or sulfonamide formation at the aromatic 2-amine). This dual-handle feature distinguishes it from mono-amine benzimidazole building blocks and supports efficient SAR exploration across multiple kinase targets including Raf, PIM, and DYRK1A [1][3].

Selective Chemical Probe Synthesis for Target Validation Studies

The presence of a primary aminomethyl group allows direct conjugation to biotin, fluorophores, or photoaffinity labels without the need for a linker extension step. Combined with the benzimidazole core's demonstrated binding to diverse biological targets, this compound is well-suited for generating chemical probes for pull-down experiments, cellular target engagement assays, and competitive ABPP (activity-based protein profiling) studies [1][2].

Quote Request

Request a Quote for 5-(Aminomethyl)-1-methylbenzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.